di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate)

Beschreibung

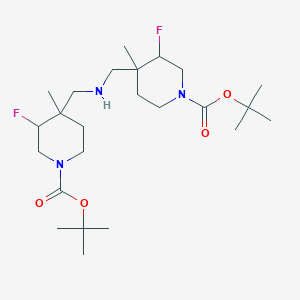

di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) is a fluorinated piperidine derivative featuring two tert-butyl carbamate groups linked via an azanediylbis(methylene) bridge. Its structure includes 3-fluoro-4-methyl substituents on each piperidine ring, which may enhance metabolic stability and modulate lipophilicity compared to non-fluorinated analogs.

Eigenschaften

IUPAC Name |

tert-butyl 3-fluoro-4-[[[3-fluoro-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylamino]methyl]-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43F2N3O4/c1-21(2,3)32-19(30)28-11-9-23(7,17(25)13-28)15-27-16-24(8)10-12-29(14-18(24)26)20(31)33-22(4,5)6/h17-18,27H,9-16H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVNBRXOPBRFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)CNCC2(CCN(CC2F)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of substituted piperidines or other nitrogen-containing compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) can be used as a probe to study biological systems. Its fluorine atoms can be exploited for fluorescence imaging and tracking within cells.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Wirkmechanismus

The mechanism by which di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Compounds

Key Observations:

Fluorine Substituents: The target compound’s 3-fluoro groups likely enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 1502766-14-2. Fluorine’s electronegativity may also influence electronic interactions in target binding .

However, the dual carbamates in the target may increase molecular weight, affecting solubility.

Bridging Groups : The azanediylbis(methylene) bridge in the target compound offers conformational rigidity, contrasting with the flexible butyl linker in 1021324-05-4. Rigidity could restrict binding to specific biological targets.

Aromatic vs. Aliphatic Cores: Unlike 898763-42-3 (benzophenone core), the target compound lacks aromaticity, suggesting divergent applications—e.g., CNS penetration vs. peripheral enzyme inhibition.

Biologische Aktivität

Di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate), known by its CAS number 620611-27-0, is a complex organic compound that has garnered attention due to its potential biological activities. The compound's structure includes a piperidine ring, which is often associated with various pharmacological properties. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) can be represented as follows:

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of various reagents such as diisopropylethylamine and carbodiimide coupling agents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure optimal yields. A representative synthesis pathway might include the following steps:

- Formation of the piperidine derivative : Reacting tert-butyl 3-(aminomethyl)-3-fluoro-4-methylpiperidine with appropriate carboxylic acids.

- Coupling reactions : Using carbodiimide chemistry to couple the piperidine derivative with methylene groups.

- Purification : Employing techniques such as column chromatography to isolate the final product.

The biological activity of di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) has been investigated primarily in the context of cancer therapy and enzyme inhibition. The compound has shown potential in inhibiting specific metabolic pathways associated with cancer cell proliferation.

Enzyme Inhibition

Recent studies have indicated that derivatives containing piperidine rings can act as inhibitors for various enzymes involved in metabolic pathways. For instance, compounds similar to di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) have been shown to inhibit malate dehydrogenase (MDH), a key enzyme in the citric acid cycle.

Case Studies

- Cancer Cell Lines : In vitro studies on lung cancer cell lines demonstrated that compounds with similar structural features exhibited significant cytotoxicity and induced apoptosis at micromolar concentrations (IC50 values ranging from 1.5 to 5 μM) .

- Metabolic Studies : A study exploring the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications at specific positions on the piperidine ring could enhance inhibitory activity against MDH1 and MDH2 enzymes .

Data Table: Biological Activity Summary

| Study | Target | IC50 (μM) | Effect |

|---|---|---|---|

| Study A | MDH1 | 3.15 ± 0.11 | Inhibition |

| Study B | MDH2 | 2.24 ± 0.09 | Inhibition |

| Study C | Lung Cancer Cells | 1.61 ± 0.25 | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.